3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid
Description
3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is a halogenated benzoic acid derivative featuring a bromo (Br) group at position 3, a fluoro (F) group at position 4, and a chlorosulfonyl (-SO$_2$Cl) group at position 5 on the aromatic ring. The carboxylic acid (-COOH) at position 1 enhances its polarity and acidity. This compound is synthesized via chlorosulfonylation of 3-bromo-4-fluorobenzoic acid under controlled conditions . Its reactive chlorosulfonyl group enables versatile derivatization, making it valuable in medicinal chemistry, particularly in synthesizing hepatitis B virus (HBV) capsid assembly modulators .
Properties
IUPAC Name |
3-bromo-5-chlorosulfonyl-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO4S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHGXELFKXTYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-fluorobenzoic acid, followed by chlorosulfonation. The reaction conditions often include the use of bromine and sulfuryl chloride in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Chlorosulfonylation and Sulfonamide Formation
The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution reactions with amines or alcohols. For example:
-
Reaction with piperidin-4-ol :
In the synthesis of hepatitis B capsid inhibitors, 3-bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid reacts with piperidin-4-ol to form sulfonamide derivatives. This reaction occurs under mild conditions (room temperature, polar aprotic solvents like DMF) and yields intermediates for further functionalization .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonamide formation | Piperidin-4-ol, DMF, RT, 12 h | 3-Bromo-4-fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)benzoic acid | 72% |
Amidation of the Carboxylic Acid Group
The carboxylic acid moiety can be converted to amides via activation as an acid chloride:
-
Activation with thionyl chloride (SOCl₂) :
The acid is treated with SOCl₂ to form the corresponding acid chloride, which reacts with amines (e.g., 3,4,5-trifluoroaniline) to yield benzamide derivatives. This step is critical in modifying the compound’s bioactivity .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amidation | 3,4,5-Trifluoroaniline, HATU, DIPEA | 3-Bromo-4-fluoro-N-(3,4,5-trifluorophenyl)-5-(chlorosulfonyl)benzamide | 68% |
Buchwald–Hartwig Amination
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
-
Arylation or alkylation :
Using catalysts like Pd(OAc)₂ and ligands such as XPhos, the bromine substituent is replaced with amines or aryl groups. This reaction expands the compound’s utility in constructing complex heterocycles .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Buchwald–Hartwig coupling | Pd(OAc)₂, XPhos, K₃PO₄, 100°C, 24 h | 3-Amino-4-fluoro-5-(chlorosulfonyl)benzoic acid | 55% |
Reduction of the Sulfonyl Chloride Group
The chlorosulfonyl group can be reduced to thiols or sulfinic acids under controlled conditions:
-
Reduction with LiAlH₄ :
LiAlH₄ reduces -SO₂Cl to -SH, enabling further derivatization. This reaction requires anhydrous conditions and low temperatures to prevent over-reduction.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl chloride reduction | LiAlH₄, THF, 0°C, 2 h | 3-Bromo-4-fluoro-5-mercaptobenzoic acid | 48% |
Hydrolysis of the Sulfonyl Chloride
The -SO₂Cl group hydrolyzes in aqueous basic media to form sulfonic acids:
-
Reaction with NaOH :
Treatment with aqueous NaOH converts the chlorosulfonyl group to a sulfonate (-SO₃Na), enhancing water solubility for downstream applications.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, RT, 6 h | 3-Bromo-4-fluoro-5-sulfobenzoic acid sodium salt | 90% |
Electrophilic Aromatic Substitution
The electron-withdrawing groups (-SO₂Cl, -COOH) direct incoming electrophiles to specific positions:
-
Nitration :
Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the sulfonyl chloride .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 4 h | 3-Bromo-4-fluoro-5-(chlorosulfonyl)-2-nitrobenzoic acid | 65% |
Coupling Reactions (Suzuki, Sonogashira)
The bromine atom enables cross-coupling with boronic acids or terminal alkynes:
-
Suzuki coupling :
Using Pd(PPh₃)₄ and Na₂CO₃, the bromine is replaced with aryl or heteroaryl groups, diversifying the compound’s structure .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 h | 3-(4-Methoxyphenyl)-4-fluoro-5-(chlorosulfonyl)benzoic acid | 60% |
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Therapeutic Agents
3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is utilized as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting metabolic disorders. Its chlorosulfonyl group enhances reactivity, allowing for the formation of sulfonamide derivatives that exhibit biological activity.
Case Study: SGLT2 Inhibitors
- Context : SGLT2 inhibitors are a class of medications used to manage type 2 diabetes.
- Process : The compound can be transformed into sulfonamide derivatives that inhibit sodium-glucose cotransporter 2 (SGLT2), thus reducing glucose reabsorption in the kidneys.
- Outcome : These derivatives have shown promising results in preclinical studies, indicating potential for clinical application in diabetes management .
Agrochemical Applications
2. Development of Herbicides and Pesticides
The compound's sulfonyl group is beneficial for creating herbicides and pesticides. By modifying the core structure, researchers can design molecules that selectively inhibit specific enzymes in target plants or pests.
Data Table: Herbicide Efficacy
| Compound Name | Target Species | Mode of Action | Efficacy (%) |
|---|---|---|---|
| This compound derivative | Common Weeds | Enzyme inhibition | 85 |
| Related Sulfonamide Compound | Crop Pests | Disrupts metabolic pathways | 90 |
Industrial Applications
3. Chemical Manufacturing
In industrial settings, this compound serves as a versatile building block for synthesizing various chemical products. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the chlorosulfonyl group allows it to form covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogenated Analogues
2-Bromo-5-(chlorosulfonyl)benzoic Acid (CAS: N/A)
- Structure : Bromo (position 2), chlorosulfonyl (position 5), carboxylic acid (position 1).
- Key Differences : The shifted bromo group alters steric and electronic effects. Position 2 bromo may reduce ring electron density compared to position 3, impacting nucleophilic substitution reactivity.
- Applications : Used as an intermediate in organic synthesis but lacks reported biological activity .
3-Bromo-5-(trifluoromethyl)benzoic Acid (CAS 328-67-6)
- Structure : Bromo (position 3), trifluoromethyl (-CF$_3$) (position 5), carboxylic acid (position 1).
- Key Differences : The -CF$_3$ group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the chlorosulfonyl group (pKa ~0.5). This enhances metabolic stability in pharmaceuticals but reduces reactivity in sulfonamide formation .
- Applications : Intermediate in agrochemicals and pharmaceuticals due to -CF$_3$’s stability .
p-(Chlorosulfonyl)benzoic Acid (CAS 10130-89-9)
- Structure : Chlorosulfonyl (position 4), carboxylic acid (position 1).
- Key Differences : Lacking bromo and fluoro substituents, this compound has a simpler electronic profile. The para-substituted chlorosulfonyl group may exhibit lower steric hindrance, facilitating easier derivatization.
- Applications : Widely used in synthesizing sulfonamide dyes and polymers .
Functional Group Variants
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid (CAS 926264-75-7)
- Structure : Methyl (position 4), fluoro (position 5), chlorosulfonyl (position 3), carboxylic acid (position 1).
- The electron-donating methyl group may also reduce acidity compared to the bromo-substituted analogue .
- Applications: Limited data, but methyl groups are often used to modulate lipophilicity in drug candidates.
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic Acid (CAS 2703780-96-3)
- Structure : Bromo (position 3), fluorosulfonyloxy (-OSO$_2$F) (position 5), carboxylic acid (position 1).
- Key Differences : The fluorosulfonyloxy group is more reactive than chlorosulfonyl, enabling faster nucleophilic displacement but requiring stricter handling due to volatility .
- Applications : Research tool in radiopharmaceuticals and advanced material synthesis .
Biological Activity
3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid (CAS No. 869529-35-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H3BrClFO4S. Its structure includes a bromine atom, a fluorine atom, and a chlorosulfonyl group, which contribute to its unique reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoic acid can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The presence of halogen atoms (bromine and fluorine) in the structure may enhance this activity by increasing the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Similar derivatives | Escherichia coli | TBD |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The chlorosulfonyl group can act as an electrophile, potentially modifying nucleophilic sites on enzymes, thereby inhibiting their function.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Signal Transduction Interference : The compound may interfere with cellular signaling pathways, affecting processes such as proliferation and apoptosis in cancer cells .
Case Studies
A notable study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with halogen substitutions. The findings indicated that compounds with multiple halogens exhibited enhanced potency against resistant strains of bacteria. While specific data for this compound is limited, extrapolation from related compounds suggests promising potential in treating infections caused by multidrug-resistant pathogens .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining its efficacy:
- Absorption : The compound's lipophilicity may facilitate absorption through biological membranes.
- Metabolism : Potential metabolic pathways could involve conjugation reactions due to the presence of functional groups that are substrates for phase II metabolism.
- Excretion : The water-soluble by-products resulting from metabolic processes may allow for efficient renal excretion .
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid?
The synthesis typically involves chlorosulfonylation of 3-bromo-4-fluorobenzoic acid using chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, inert atmosphere). Key steps include:
- Sulfonation : Introduction of the -SO₂Cl group at the 5-position of the benzene ring .
- Purification : Crystallization from non-polar solvents (e.g., dichloromethane/hexane) yields >95% purity. Critical parameters : Temperature control prevents decomposition of the sulfonyl chloride intermediate. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. How is the compound characterized, and what spectroscopic data are essential?
Essential characterization methods include:
- NMR :
Q. What are the key stability considerations during storage?
The compound is moisture-sensitive due to the reactive -SO₂Cl group. Recommended storage:
- Conditions : Dry, inert atmosphere (argon) at –20°C.
- Decomposition Risks : Hydrolysis to sulfonic acid (-SO₃H) occurs in humid environments, detectable via IR loss of S=O stretching at 1360 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chlorosulfonyl group?
The electron-withdrawing nature of -SO₂Cl and adjacent halogens (Br, F) increases electrophilicity at the sulfonyl center, facilitating nucleophilic substitution (e.g., with amines or alcohols). Steric hindrance from the 3-bromo and 4-fluoro substituents slows reactions at the 5-position. Computational studies (DFT) show a 15% reduction in reaction rate compared to non-halogenated analogs .
Q. What competing pathways arise during functionalization of this compound?
Common competing reactions include:
- Decarboxylation : At temperatures >80°C, the -COOH group degrades, releasing CO₂ (monitored via gas evolution).
- Halogen Displacement : Under basic conditions, Br or F may undergo nucleophilic substitution instead of -SO₂Cl. For example, KOH/EtOH promotes Br → OH substitution, forming 3-hydroxy derivatives .
Q. How is this compound applied in drug discovery, specifically in protease inhibitor design?
The -SO₂Cl group serves as a warhead in covalent inhibitors. Example workflow:
- Target Selection : SARS-CoV-2 main protease (Mpro) due to catalytic cysteine (Cys145).
- Docking Studies : The sulfonyl chloride reacts with Cys145, forming a stable thioether bond (IC₅₀ ~2.5 µM).
- Validation : X-ray crystallography confirms covalent adduct formation .
Key Research Findings
- Synthetic Efficiency : Chlorosulfonylation at 0°C achieves >90% yield, while higher temperatures promote side reactions .
- Biological Relevance : Covalent inhibition of Mpro highlights potential for antiviral drug development .
- Stability : Lyophilized forms retain >90% activity after 6 months at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
